1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde is an organic compound that features an imidazole ring substituted with a benzyloxyethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of 2-(benzyloxy)ethylamine, which is then reacted with glyoxal to form the imidazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-methanol.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives.
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-(Benzyloxy)ethyl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(2-(Benzyloxy)ethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Uniqueness: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c16-10-13-14-6-7-15(13)8-9-17-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
BNBIZSXYQKUVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=CN=C2C=O |
Origin of Product |
United States |
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